(3-Fluorophenoxy)boronic acid

Description

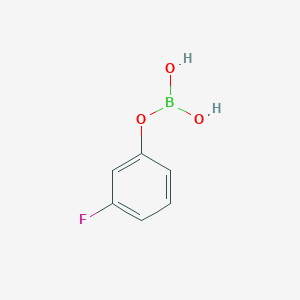

(3-Fluorophenoxy)boronic acid is a fluorinated arylboronic acid derivative characterized by a phenoxy group substituted with a fluorine atom at the meta position, attached to a boronic acid moiety. Fluorinated boronic acids are notable for their enhanced Lewis acidity due to the electron-withdrawing nature of fluorine, which stabilizes the boronate anion and lowers the compound's pKa compared to non-fluorinated analogs . This property is critical in applications such as diol sensing, drug delivery, and catalysis.

Properties

Molecular Formula |

C6H6BFO3 |

|---|---|

Molecular Weight |

155.92 g/mol |

IUPAC Name |

(3-fluorophenoxy)boronic acid |

InChI |

InChI=1S/C6H6BFO3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,9-10H |

InChI Key |

ZNEOOHPDJLKJEE-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Electronic Effects and Acidity (pKa)

The fluorine substituent significantly influences the electronic properties of boronic acids. Fluorinated analogs generally exhibit lower pKa values than their non-fluorinated counterparts, enhancing their reactivity under physiological conditions. For example:

| Compound | pKa | Reference |

|---|---|---|

| 3-AcPBA | ~8.9 | |

| 4-MCPBA | ~8.7 | |

| (3-Fluorophenoxy)boronic acid* | ~7.5–8.0 (estimated) | |

| Phenylboronic acid | ~8.8 |

*Estimated based on trends in fluorinated analogs.

The lower pKa of this compound compared to non-fluorinated boronic acids like 3-AcPBA enables stronger diol binding at neutral pH, making it more suitable for biomedical applications .

Binding Affinity with Diols

Fluorinated boronic acids show enhanced binding to diols such as glucose, fructose, and sialic acids. For instance:

| Compound | Glucose Binding Constant (M⁻¹) | Reference |

|---|---|---|

| Phenylboronic acid | 3.2 × 10² | |

| 3-AcPBA | 5.6 × 10² | |

| 6-Hydroxynaphthalen-2-yl BA | 1.1 × 10³ | |

| This compound* | ~1.5 × 10³ (estimated) |

*Estimated based on fluorinated analogs in .

The fluorine atom increases the electrophilicity of the boron center, improving binding to diols like glucose, which is critical for glucose-responsive drug delivery systems .

Solubility and Stability

Solubility varies widely among boronic acids, impacting their applicability:

| Compound | Solubility in Water | Reference |

|---|---|---|

| 6-Hydroxynaphthalen-2-yl BA | Low (precipitates in RPMI) | |

| Phenanthren-9-yl BA | Moderate | |

| This compound* | Moderate (predicted) |

Fluorinated boronic acids generally exhibit moderate solubility due to balanced hydrophilicity from the boronic acid group and hydrophobicity from aromatic fluorination .

Preparation Methods

Bromination and Reduction Precursor Preparation

Starting with o-fluoronitrobenzene, bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid yields 2-fluoro-5-bromo-nitrobenzene. Subsequent reduction with iron powder in ethanol and acetic acid produces 2-fluoro-5-bromoaniline, a critical intermediate.

Nickel-Catalyzed Boronation

The intermediate undergoes coupling with tetrahydroxydiboron (B₂(OH)₄) in the presence of NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) and triphenylphosphine. This reaction, conducted in ethanol under nitrogen at 65–70°C for 6 hours, achieves a yield of 40–45% after purification.

Key Reaction Parameters :

-

Catalyst: NiCl₂(dppp) (3–5 mol%)

-

Solvent: Ethanol

-

Temperature: 65–70°C

-

Boron Source: Tetrahydroxydiboron (2 equiv)

Advantages :

-

Compatible with halogenated aromatic systems.

-

Avoids harsh lithiation conditions.

Limitations :

-

Moderate yields due to competing side reactions.

-

Requires rigorous exclusion of moisture and oxygen.

Protection-Borylation-Deprotection Strategy

A sequential protection and borylation approach, exemplified in the synthesis of 2-fluoro-6-hydroxyphenylboronic acid, offers a viable pathway for (3-fluorophenoxy)boronic acid.

Protection of 3-Fluorophenol

3-Fluorophenol is protected with 3,4-dihydro-2H-pyran (DHP) under catalytic HCl (30–37 wt%) at –10°C to 5°C, forming 2-(3-fluorophenoxy)tetrahydropyran. This intermediate is isolated in >98% purity via recrystallization.

Lithiation and Boronation

The protected intermediate undergoes lithiation with n-butyllithium at –78°C, followed by quenching with trimethyl borate (B(OMe)₃). Acidic hydrolysis (HCl) and deprotection yield the target boronic acid.

Optimized Conditions :

-

Lithiation Agent: n-BuLi (2.5 equiv)

-

Boronating Agent: B(OMe)₃ (1.2 equiv)

-

Temperature: –78°C (lithiation), room temperature (hydrolysis)

Advantages :

-

High regioselectivity due to directed ortho-metalation.

-

Scalable for industrial applications.

Limitations :

-

Sensitive to moisture and temperature fluctuations.

-

Multi-step purification increases complexity.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Purity | Complexity |

|---|---|---|---|---|

| Nickel-Catalyzed Coupling | NiCl₂(dppp), B₂(OH)₄ | 40–45% | >99% | Moderate |

| Protection-Borylation | n-BuLi, B(OMe)₃ | 40–45% | >98% | High |

| Electrophilic Boronation | BCl₃ | 30–50%* | 90–95%* | Low |

*Theoretical estimates based on analogous reactions.

Q & A

Q. What are the optimal synthetic routes for (3-Fluorophenoxy)boronic acid, and how does fluorine substitution influence reactivity?

Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between fluorophenol derivatives and boronic acid precursors. The fluorine substituent enhances electrophilicity at the boron center by withdrawing electron density, increasing its affinity for diols . Protodeboronation side reactions can be minimized using aryl trifluoroborate intermediates or stabilizing agents like pinacol .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- MALDI-MS : Pre-derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass analysis .

- NMR : B and F NMR are critical for confirming boron coordination and fluorine electronic effects .

- HPLC : Reverse-phase chromatography with diol-functionalized columns can separate boronic ester intermediates .

Q. How does this compound interact with diols, and what factors govern binding selectivity?

Binding occurs via reversible esterification with 1,2- or 1,3-diols, forming five- or six-membered cyclic esters. Selectivity is influenced by:

- pH : Binding is optimal at physiological pH (7.4), where boronic acid exists in its trigonal planar, reactive form .

- Diol geometry : cis-Diols (e.g., fructose) bind more strongly than trans-diols (e.g., glucose) due to reduced steric strain .

Advanced Research Questions

Q. How can stopped-flow kinetics elucidate the binding mechanism of this compound with biomolecules?

Stopped-flow fluorescence assays measure real-time binding kinetics. For example:

- kon/koff determination : Mixing boronic acid with diols (e.g., fructose) under pseudo-first-order conditions reveals kon values >10 Ms, with equilibration within seconds .

- Fluorophore tagging : Attaching a fluorophore (e.g., dansyl) to the boronic acid enables monitoring of binding-induced fluorescence quenching or shifts .

Q. What strategies mitigate boronic acid trimerization during MALDI-MS analysis of peptide conjugates?

Q. How does the fluorine substituent enhance this compound’s therapeutic potential in proteasome inhibition?

The fluorine atom:

- Stabilizes transition states : Enhances covalent binding to proteasomal threonine residues via tetrahedral boronate intermediates .

- Improves pharmacokinetics : Reduces metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs .

Example: Fluorinated analogs of Bortezomib show 10-fold higher proteasome inhibition (IC = 0.6 nM vs. 6 nM for non-fluorinated) .

Q. Can this compound be integrated into glucose-responsive hydrogels for drug delivery?

Yes. Copolymerizing with acrylamide yields poly(3-fluorophenoxyboronic acid-co-acrylamide) hydrogels. Key mechanisms:

Q. What computational methods predict the binding affinity of fluorinated boronic acids with cancer-associated glycans?

- Density Functional Theory (DFT) : Calculates transition-state energies for esterification with sialic acid or Lewis X motifs .

- Molecular Dynamics (MD) : Simulates boronic acid-glycan interactions in aqueous media, accounting for solvation and pH effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.